1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
Overview
Description
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-bromo-3-trifluoromethyl-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine typically involves the reaction of 4-bromo-3-trifluoromethyl-benzenesulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups and piperazine rings.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors and ion channels, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine.
3,5-Bis(trifluoromethyl)benzyl bromide: Another compound with similar trifluoromethyl and bromine substituents.
Trifluoromethanesulfonyl chloride: A related sulfonyl chloride with a trifluoromethyl group.
Uniqueness
This compound is unique due to the combination of its piperazine ring and the 4-bromo-3-trifluoromethyl-benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMMQLGLAZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650169 | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-68-9 | |
Record name | 1-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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